

An In-depth Technical Guide to 4-Bromobiphenyl: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: 4-Bromobiphenyl

Cat. No.: B057062

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobiphenyl is a brominated aromatic hydrocarbon with the chemical formula $C_{12}H_9Br$. It belongs to the class of polybrominated biphenyls (PBBs), which have been utilized as flame retardants.[1] Beyond this historical application, **4-bromobiphenyl** serves as a crucial intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.[2] Its utility extends to the synthesis of pharmaceuticals, liquid crystals, and other fine chemicals.[2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of **4-bromobiphenyl**, tailored for professionals in research and development.

Physical and Chemical Properties

4-Bromobiphenyl is a colorless to light gray or white crystalline solid with a faint aromatic odor.[3] It is sparingly soluble in water but readily dissolves in various organic solvents.[3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of 4-Bromobiphenyl

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₉ Br	
Molecular Weight	233.10 g/mol	
Appearance	Colorless to light gray/white crystalline solid	
Melting Point	89-92 °C	
	90-91 °C	
	89 °C	
Boiling Point	310 °C at 760 mmHg	
	590 °F at 760 mmHg	
Density	0.9327 g/cm ³	
	1.615 g/cm ³	
Flash Point	143 °C	
	290 °F	
Solubility	Insoluble in water. Soluble in dioxane, ethanol, acetone, ether, carbon disulfide, benzene, and carbon tetrachloride.	

Table 2: Spectroscopic Data of 4-Bromobiphenyl

Spectroscopic Technique	Key Data and Interpretation
^1H NMR	The proton NMR spectrum in CDCl_3 typically shows complex multiplets in the aromatic region (around 7.3-7.6 ppm) corresponding to the nine aromatic protons.
^{13}C NMR	The carbon NMR spectrum in CDCl_3 displays distinct signals for the twelve carbon atoms. The carbon atom attached to the bromine atom is shielded due to the "heavy atom effect," resulting in an upfield shift.
Infrared (IR) Spectroscopy	The IR spectrum (KBr pellet) exhibits characteristic peaks for C-H stretching of the aromatic rings (around 3050 cm^{-1}), C=C stretching of the aromatic rings (around $1580\text{--}1600\text{ cm}^{-1}$), and a strong peak corresponding to the C-Br stretching vibration.
Mass Spectrometry (MS)	The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M^+) and a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br isotopes in nearly equal abundance), with two peaks of almost equal intensity separated by 2 m/z units. A significant fragment corresponds to the loss of the bromine atom.

Experimental Protocols

Synthesis of 4-Bromobiphenyl via Monobromination of Biphenyl

This protocol describes the synthesis of **4-bromobiphenyl** through the electrophilic substitution reaction of biphenyl with bromine.

Materials:

- Biphenyl
- Bromine
- Anhydrous iron(III) bromide (FeBr_3) or iron filings
- Dichloromethane (CH_2Cl_2) or other suitable inert solvent
- Sodium bisulfite solution (10%)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol (for recrystallization)

Procedure:

- In a fume hood, dissolve biphenyl in a suitable inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the solution.
- Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the biphenyl solution from the dropping funnel with constant stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.
- After the addition is complete, continue stirring the reaction mixture at room temperature until the evolution of hydrogen bromide gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by slowly adding a 10% sodium bisulfite solution to destroy any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of 4-Bromobiphenyl by Recrystallization

Materials:

- Crude **4-bromobiphenyl**
- Ethanol
- Erlenmeyer flask
- Hot plate
- Büchner funnel and filter flask

Procedure:

- Transfer the crude **4-bromobiphenyl** to an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to the flask while heating on a hot plate and swirling to dissolve the solid.
- Once the solid has completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- As the solution cools, pure crystals of **4-bromobiphenyl** will form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
- Dry the purified crystals in a vacuum oven or air-dry to obtain pure **4-bromobiphenyl**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **4-bromobiphenyl** in approximately 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 or 500 MHz NMR spectrometer.
- Data Acquisition: Use standard acquisition parameters. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

- Sample Preparation (KBr Pellet Method): Grind a small amount of **4-bromobiphenyl** with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

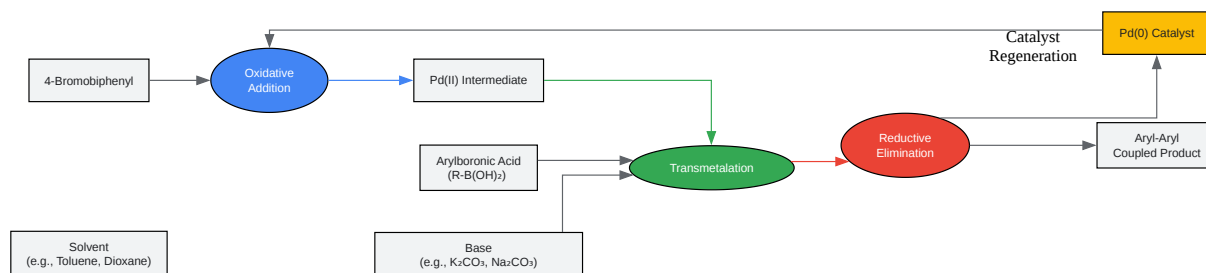
- Sample Introduction: Introduce a dilute solution of **4-bromobiphenyl** into the mass spectrometer.
- Ionization: Use electron ionization (EI) at 70 eV.
- Instrumentation: Acquire the mass spectrum using a quadrupole or time-of-flight (TOF) mass analyzer.

Chemical Reactivity and Applications

4-Bromobiphenyl is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds. **4-Bromobiphenyl** serves as an excellent aryl halide partner in this reaction.



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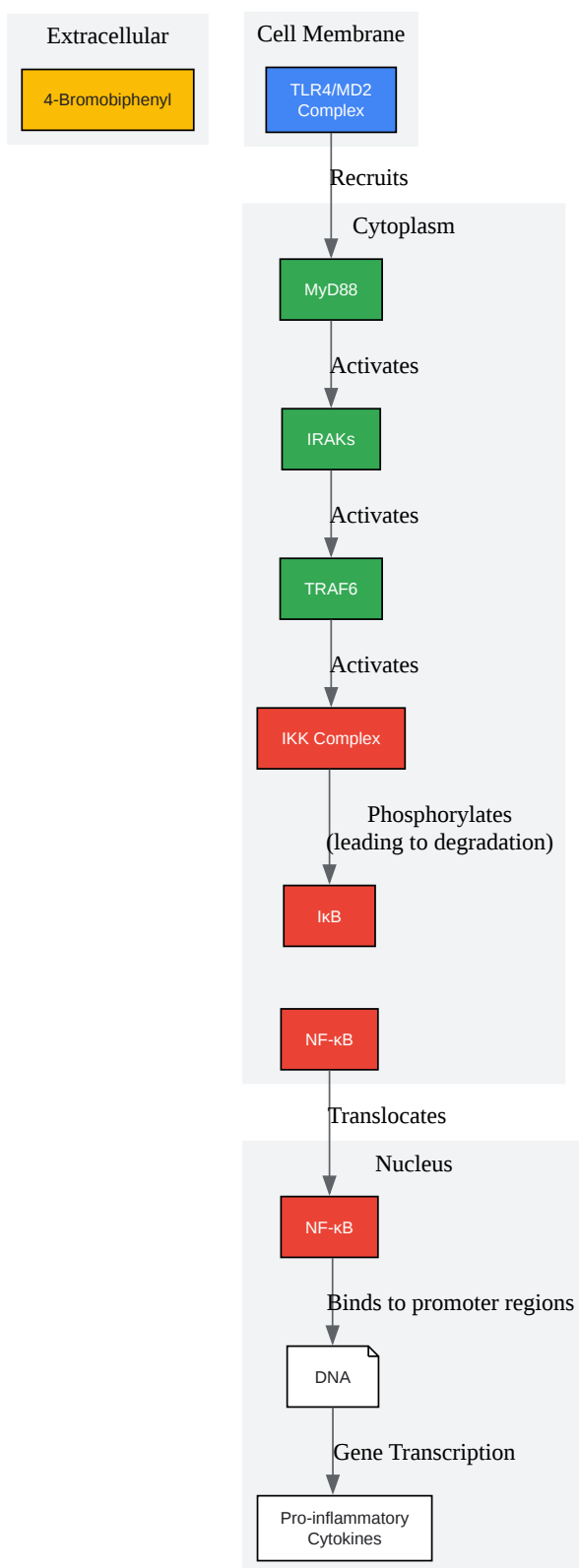
Suzuki-Miyaura Coupling Workflow

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. **4-Bromobiphenyl** can be effectively used as the aryl halide in this transformation.

Biological Activity and Signaling Pathways

While **4-bromobiphenyl** itself is primarily of interest as a synthetic intermediate, studies on related polybrominated biphenyls have indicated potential interactions with biological systems. Some brominated biphenyls have been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway, which is a key component of the innate immune system. Activation of this pathway can lead to a pro-inflammatory response.



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TLR4/NF-κB Signaling Pathway

Safety and Handling

4-Bromobiphenyl is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. It is very toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromobiphenyl is a valuable compound for chemical synthesis, offering a versatile platform for the construction of complex organic molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The inclusion of its role in important synthetic reactions and its potential interaction with biological pathways underscores its significance in both chemical and biomedical research. Proper safety precautions are essential when handling this compound.

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